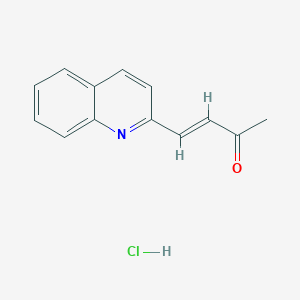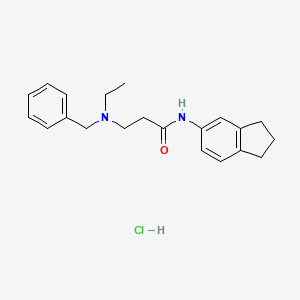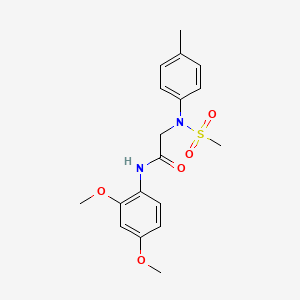
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride, also known as QBE, is a chemical compound that has been widely used in scientific research. QBE is a heterocyclic compound that contains a quinoline ring and a butenone group. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mécanisme D'action
The mechanism of action of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride is not fully understood. However, it has been suggested that (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride may exert its biological activities by modulating various signaling pathways. For example, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of pro-inflammatory prostaglandins. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been found to induce apoptosis by activating caspases, which are involved in the regulation of cell death. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride is also stable under various conditions, which makes it suitable for long-term storage. However, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to be unstable under acidic conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride. One direction is to investigate the potential of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the structure-activity relationship of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride to identify more potent and selective analogs. In addition, the development of new methods for the synthesis of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride and its analogs could lead to more efficient and cost-effective production. Finally, the use of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride in combination with other drugs or therapies could enhance its therapeutic potential.
Méthodes De Synthèse
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride can be synthesized through a multi-step reaction starting from 2-aminobenzaldehyde and ethyl acetoacetate. The reaction involves the formation of a Schiff base, cyclization, and dehydration. The final product is obtained by treating the crude product with hydrochloric acid. The synthesis of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been optimized to improve yield and purity.
Applications De Recherche Scientifique
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to have antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12;/h2-9H,1H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQZIZCRUCJZIA-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC2=CC=CC=C2C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)
![1-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B6123885.png)

![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6123904.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6123907.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)